molecular formula C16H19N3O3S B2530450 N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide CAS No. 449786-78-1

N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide

Cat. No.: B2530450
CAS No.: 449786-78-1
M. Wt: 333.41
InChI Key: ZVLPVNSMRUTQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide is a complex organic compound with a molecular formula of C16H19N3O3S and a molecular weight of 333.41. This compound is known for its unique chemical structure and diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide typically involves multiple steps, starting with the formation of the thieno[3,4-c]pyrazol core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques. The process would be optimized for efficiency and yield, ensuring the production of high-purity material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thioethers.

Scientific Research Applications

N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules.

  • Biology: The compound can be employed in biological studies to investigate its interactions with various biomolecules.

  • Industry: The compound is utilized in material synthesis and other industrial processes.

Mechanism of Action

The mechanism by which N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.

Comparison with Similar Compounds

N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide is unique in its structure and properties compared to other similar compounds. Some of the similar compounds include:

  • N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide

  • N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide

These compounds share the thieno[3,4-c]pyrazol core but differ in their substituents, leading to variations in their chemical behavior and applications.

Biological Activity

N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide is a member of the thienopyrazole family, notable for its diverse biological activities. This compound's unique structure contributes to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core with a p-tolyl substituent and an isobutyramide moiety. Its molecular formula is C24H21N3O3SC_{24}H_{21}N_{3}O_{3}S with a molecular weight of approximately 425.5 g/mol. The structural complexity may allow for interactions with various biological targets, including enzymes and receptors involved in disease processes.

PropertyValue
Molecular FormulaC24H21N3O3S
Molecular Weight425.5 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related thieno[3,2-c]pyrazole derivatives have shown effectiveness as inhibitors of bacterial cell wall biosynthesis. Notably, some derivatives demonstrated good inhibitory activity against Staphylococcus aureus enzymes such as MurB and MurC .

Anticancer Potential

The thienopyrazole class has also been explored for anticancer activities. Compounds within this category have been reported to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways . The specific effects of this compound on cancer cells remain to be fully elucidated but are promising based on structural analogs.

Enzyme Inhibition

Research indicates that thienopyrazoles can act as enzyme inhibitors. For example, certain derivatives have been identified as inhibitors of key enzymes involved in metabolic pathways associated with disease states. The ability to inhibit enzymes like those involved in the synthesis of bacterial cell walls suggests potential therapeutic applications against resistant strains .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study synthesized 25 derivatives from the thienopyrazole family and evaluated their antimicrobial activities against various bacterial strains. The results indicated that some compounds exhibited low MIC values against gram-positive bacteria but were ineffective against gram-negative strains .
  • Anticancer Activity Assessment : In vitro studies have shown that thienopyrazole derivatives can induce apoptosis in cancer cell lines by promoting oxidative stress. These findings suggest that this compound may also possess similar properties warranting further investigation .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that compounds with similar structures could interfere with cellular signaling pathways crucial for cancer cell survival and proliferation .

Properties

IUPAC Name

2-methyl-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-10(2)16(20)17-15-13-8-23(21,22)9-14(13)18-19(15)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLPVNSMRUTQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801333074
Record name 2-methyl-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677124
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

449786-78-1
Record name 2-methyl-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.